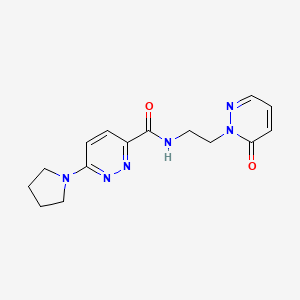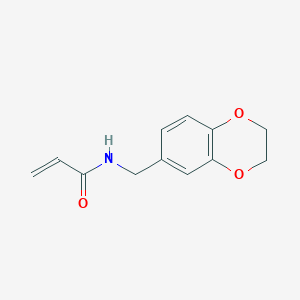
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-enamide” is a compound that has been used in research . It is a derivative of benzodioxane, a pharmacophore that is important across a number of different therapeutic areas .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical processes. For example, a study described the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 . This reaction yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which was further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various spectral techniques such as IR, 1H NMR, 13C NMR, and EI-MS . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .作用機序
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-enamide works by reacting with ROS and RNS to form a fluorescent product. The fluorescence intensity of the product is proportional to the concentration of ROS and RNS in the sample. This compound has been shown to be highly selective for ROS and RNS, and does not react with other reactive species or non-reactive molecules.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect cell viability or function. It has been used to study the role of ROS and RNS in various biological processes, including inflammation, cancer, and neurodegenerative diseases. This compound has also been used to study the effects of antioxidants and other compounds on ROS and RNS levels in cells and tissues.
実験室実験の利点と制限
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-enamide has several advantages for lab experiments, including its high selectivity and sensitivity for ROS and RNS, its compatibility with living cells and tissues, and its low toxicity. However, this compound also has some limitations, including its limited stability in aqueous solutions and its sensitivity to light and temperature.
将来の方向性
There are several future directions for the use of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-enamide in scientific research. One direction is the development of new fluorescent probes that can detect other reactive species and molecules. Another direction is the use of this compound in the development of new drugs and therapies for diseases that involve ROS and RNS. Additionally, this compound can be used to study the effects of environmental toxins and pollutants on ROS and RNS levels in cells and tissues. Finally, this compound can be used in the development of new diagnostic tools for diseases that involve oxidative stress.
合成法
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-enamide can be synthesized using a multi-step process. The first step involves the conversion of 2,3-dihydro-1,4-benzodioxin to 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde. The second step involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with propargylamine to form N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-yn-1-amine. The final step involves the conversion of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-yn-1-amine to this compound using a palladium-catalyzed reaction.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-enamide has been widely used in scientific research as a fluorescent probe for the detection of ROS and RNS. ROS and RNS are highly reactive molecules that play important roles in various biological processes, including cell signaling, immune response, and oxidative stress. This compound can be used to detect ROS and RNS in living cells and tissues, allowing researchers to study the role of ROS and RNS in various biological processes.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-12(14)13-8-9-3-4-10-11(7-9)16-6-5-15-10/h2-4,7H,1,5-6,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQADIYSKCOUFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

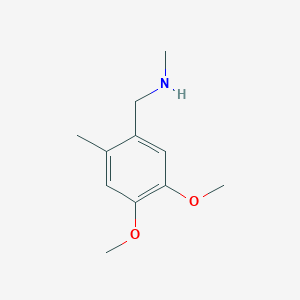
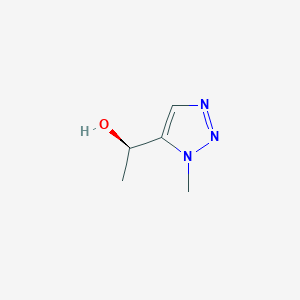
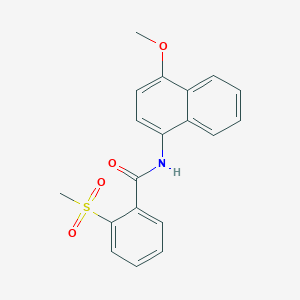
![Ethyl 6-acetyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2966668.png)
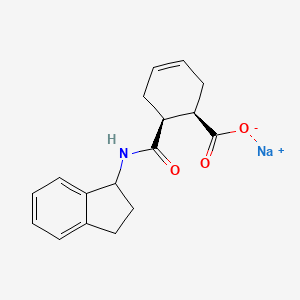
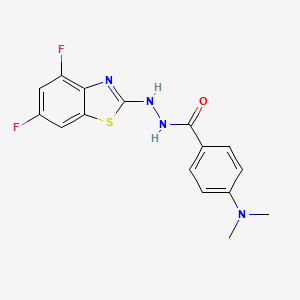
![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2966673.png)
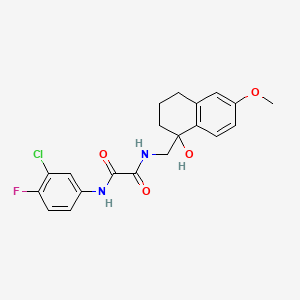
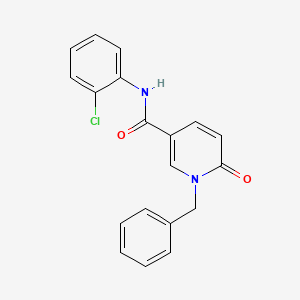

![N-[4-(acetylamino)phenyl]-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2966679.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2966680.png)
![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-methylacetamide](/img/structure/B2966681.png)
